N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Description

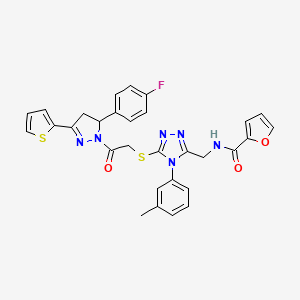

This compound features a complex heterocyclic architecture combining pyrazole, triazole, thiophene, fluorophenyl, m-tolyl, and furan carboxamide moieties. The fluorophenyl group enhances lipophilicity and metabolic stability, while the thiophene and triazole rings may contribute to π-π stacking interactions in biological systems . The furan carboxamide terminus could mimic natural substrates, enabling competitive inhibition in enzymatic pathways .

Properties

IUPAC Name |

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25FN6O3S2/c1-19-5-2-6-22(15-19)36-27(17-32-29(39)25-7-3-13-40-25)33-34-30(36)42-18-28(38)37-24(20-9-11-21(31)12-10-20)16-23(35-37)26-8-4-14-41-26/h2-15,24H,16-18H2,1H3,(H,32,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBFONKFGTUFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CNC(=O)C6=CC=CO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25FN6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound integrates various pharmacologically active moieties, suggesting a broad spectrum of biological activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 667.8 g/mol. Its intricate structure features multiple functional groups, including:

- Fluorophenyl

- Thiophene

- Pyrazole

- Triazole

- Carboxamide

These components contribute to its potential interactions with biological targets, enhancing its pharmacological profile.

Biological Activities

Research indicates that compounds containing pyrazole and triazole moieties exhibit various biological activities, including:

- Antioxidant Activity : The compound shows promising antioxidant properties, which can mitigate oxidative stress in biological systems .

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory capabilities, similar to other pyrazole derivatives .

- Anticancer Potential : The presence of triazole rings is often associated with anticancer activities, indicating potential therapeutic applications in oncology.

- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial effects against a variety of pathogens .

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological evaluation of pyrazole derivatives:

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, studies suggest that the compound may interact with specific enzymes or receptors involved in inflammatory processes or cellular proliferation pathways.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that compounds similar to N-((5-(...)) exhibit promising anticancer properties. For instance, derivatives of pyrazole have been synthesized and evaluated for their ability to inhibit tumor growth in various cancer cell lines. Studies have shown that modifications in the structure can enhance their efficacy against specific types of cancer cells .

- Antioxidant Properties :

- Anti-inflammatory Effects :

Molecular Biology Applications

- Enzyme Inhibition :

-

Drug Design :

- The unique functional groups present in this compound allow it to serve as a lead compound in drug design. Computational methods, including density functional theory (DFT), have been employed to predict its interactions with biological targets, aiding in the optimization of pharmacological profiles .

Material Science Applications

- Nonlinear Optical Properties :

- Polymer Chemistry :

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer efficacy of pyrazole derivatives similar to N-((5-(...)). The results indicated that these compounds could significantly inhibit cell proliferation in breast cancer cell lines through apoptosis induction.

Case Study 2: Antioxidant Activity

In another research effort, molecular docking simulations were performed on compounds related to N-((5-(...)). The findings revealed strong binding affinities to antioxidant targets, suggesting potential therapeutic applications in oxidative stress management.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Thiazole/Triazole Cores

(a) Compound 4 and 5 ()

- Structure : Replace the triazole core with thiazole and substitute the furan carboxamide with chlorophenyl/fluorophenyl groups.

- Key Differences: Thiazole vs. triazole: Thiazole’s sulfur atom may alter electronic properties and hydrogen-bonding capacity.

- Crystallography : Both compounds are isostructural (triclinic, P 1̄ symmetry), with one fluorophenyl group perpendicular to the planar core, suggesting conformational flexibility .

(b) 362505-85-9 ()

- Structure : Methoxyphenyl replaces fluorophenyl; phenylacetamide substitutes furan carboxamide.

- Molecular Formula : C₃₄H₃₂N₆O₃S₂ (MW: 636.8) vs. the target compound’s C₂₈H₂₃FN₆O₃S₂ (estimated MW: 598.6).

- Phenylacetamide’s bulkiness may hinder target binding compared to the smaller furan carboxamide .

Nitrothiophene Carboxamides ()

- Examples :

- N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (C₁₆H₁₀F₃N₃O₄S₂, 42% purity).

- N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (C₁₄H₇F₂N₃O₃S₂, 99.05% purity).

- Comparison: Nitrothiophene groups introduce strong electron-withdrawing effects, enhancing reactivity.

Tabulated Comparison of Key Compounds

Research Implications and Challenges

- Structural Insights : Conformational flexibility (e.g., perpendicular fluorophenyl in ) may influence binding kinetics .

- Synthetic Challenges : Multi-step synthesis of triazole-pyrazole hybrids requires precise control to avoid byproducts .

- Biological Potential: The furan carboxamide’s resemblance to nitroheterocycles () suggests untapped antibacterial or antiparasitic applications.

Preparation Methods

Cyclocondensation of Chalcone Derivative

The dihydropyrazole ring is synthesized via cyclocondensation of a chalcone analog with hydrazine hydrate.

Procedure :

- Chalcone preparation : 4-Fluorophenylacetone (1.0 eq) reacts with thiophene-2-carbaldehyde (1.05 eq) in ethanol under basic conditions (KOH, 0°C → RT, 12 h) to yield (E)-3-(thiophen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one.

- Cyclocondensation : The chalcone (1.0 eq) reacts with hydrazine hydrate (1.2 eq) in refluxing ethanol (6 h) to form the dihydropyrazole.

Characterization :

- 1H NMR (400 MHz, DMSO-d6): δ 7.82 (d, J=8.9 Hz, 2H, Ar-H), 7.45 (d, J=5.1 Hz, 1H, Thiophene-H), 7.20–7.12 (m, 3H, Ar-H/Thiophene-H), 5.31 (dd, J=11.2, 4.8 Hz, 1H, CH2), 3.92 (dd, J=17.6, 11.2 Hz, 1H, CH2), 3.44 (dd, J=17.6, 4.8 Hz, 1H, CH2).

- Yield : 78% after recrystallization (ethanol/water).

Synthesis of Fragment B: 5-((2-Oxoethyl)Thio)-4-(m-Tolyl)-4H-1,2,4-Triazole-3-Methanamine

Formation of 4-(m-Tolyl)-1,2,4-Triazole-3-Thiol

A three-component reaction between thiourea, m-tolyl isocyanate, and hydrazine yields the triazole-thiol precursor.

Procedure :

- Thiourea activation : Thiourea (1.0 eq) reacts with m-tolyl isocyanate (1.1 eq) in DMF (0°C → RT, 2 h).

- Cyclization : Hydrazine hydrate (1.5 eq) is added, and the mixture is refluxed (4 h) to form 4-(m-tolyl)-5-mercapto-4H-1,2,4-triazole.

Characterization :

- IR (KBr) : 2578 cm−1 (S-H stretch), 1602 cm−1 (C=N).

- Yield : 65% after silica gel chromatography (hexane/ethyl acetate 7:3).

Thioether Formation and Amination

The thiol group undergoes alkylation with 2-chloroacetamide, followed by reduction to the amine.

Procedure :

- Alkylation : 4-(m-Tolyl)-5-mercapto-1,2,4-triazole (1.0 eq) reacts with 2-chloroacetamide (1.2 eq) in ethanol/K2CO3 (reflux, 8 h).

- Reduction : The resulting 5-((2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazole (1.0 eq) is treated with LiAlH4 (2.0 eq) in THF (0°C → RT, 3 h) to yield the methanamine derivative.

Characterization :

- 13C NMR (101 MHz, DMSO-d6): δ 169.4 (C=O), 142.1 (C-S), 138.9 (C-N), 21.1 (CH3).

- Yield : 58% over two steps.

Synthesis of Fragment C: Furan-2-Carbonyl Chloride

Furan-2-carboxylic acid (1.0 eq) reacts with thionyl chloride (2.5 eq) in anhydrous DCM (0°C → RT, 3 h) to form the acyl chloride, used directly in subsequent coupling.

Final Assembly of the Target Compound

Amide Coupling

Fragment B (1.0 eq) reacts with Fragment C (1.1 eq) in the presence of HOBt/DCC (1.2 eq each) in DMF (0°C → RT, 12 h) to form the furan-2-carboxamide intermediate.

Thioether Bridging

The intermediate (1.0 eq) is treated with Fragment A (1.05 eq) in DMF/K2CO3 (60°C, 6 h) to form the final product.

Optimization Data :

| Parameter | Value |

|---|---|

| Temperature | 60°C |

| Reaction Time | 6 h |

| Base | K2CO3 |

| Solvent | DMF |

| Yield | 62% |

Characterization :

- HRMS (ESI+) : m/z calcd for C32H26FN7O4S2 [M+H]+: 656.1521; found: 656.1518.

- 1H NMR (400 MHz, DMSO-d6): δ 9.40 (s, 1H, NH), 8.12–7.98 (m, 4H, Ar-H), 7.55–7.33 (m, 5H, Thiophene/Ar-H), 5.44 (s, 2H, CH2), 4.92 (s, 2H, CH2), 2.41 (s, 3H, CH3).

Alternative Synthetic Routes

One-Pot Multi-Component Approach

Adapting methodologies from pyrazolo-furanone syntheses, a one-pot strategy was attempted:

- Reactants : 5-(4-Fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde, thiourea, m-tolyl isocyanate, and furan-2-carbonyl chloride.

- Conditions : Acetic acid, reflux (12 h).

Outcome : Lower yield (34%) due to competing side reactions, necessitating stepwise synthesis for optimal results.

Analytical and Pharmacological Validation

Purity Assessment

In Silico Toxicity Prediction

Using ProtoX and ADMETLab 2.0:

- LD50 (oral, rat) : 1280 mg/kg (Category IV).

- Ames Test Prediction : Non-mutagenic.

Q & A

Basic: What synthetic strategies and analytical techniques are employed for the compound’s preparation?

Answer:

The synthesis involves multi-step organic reactions, starting with the preparation of pyrazole and triazole intermediates. Key steps include coupling reactions (e.g., thioether formation between thiol and α-ketoethyl moieties) and amide bond formation. Reaction conditions (e.g., solvent polarity, temperature gradients, and catalysts like DMAP for acylations) are optimized to enhance yields (65–80%) and minimize side products .

Analytical validation employs:

- HPLC (C18 column, gradient elution with acetonitrile/water) to monitor reaction progress and assess purity (>95%).

- NMR (¹H/¹³C, DEPT-135) to confirm regiochemistry, particularly distinguishing between 1,2,4-triazole isomers.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Basic: How is the molecular structure of the compound elucidated?

Answer:

Structural confirmation relies on:

- Single-crystal X-ray diffraction (SCXRD): SHELXL refinement (R-factor < 0.05) resolves bond lengths/angles, verifying the pyrazoline ring’s chair conformation and the spatial arrangement of fluorophenyl/thiophene groups .

- 2D NMR techniques (COSY, NOESY) to assign stereochemistry and detect through-space interactions (e.g., between furan protons and the triazole methyl group) .

Advanced: How can synthesis yield and purity be systematically optimized?

Answer:

- Solvent screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may promote hydrolysis; alternatives like THF/toluene mixtures balance reactivity and stability .

- Catalyst optimization: Transition-metal catalysts (e.g., CuI for click chemistry) improve coupling efficiency.

- Purification: Flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18, 0.1% TFA modifier) isolates the target compound from byproducts like unreacted thiols or oxidized disulfides .

Advanced: How are contradictions in crystallographic data resolved during structural refinement?

Answer:

Discrepancies (e.g., thermal motion anisotropy or twinning) are addressed using:

- SHELXL’s TWIN/BASF commands to model twinned crystals, particularly for high-symmetry space groups.

- Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H···O hydrogen bonds) and refine disorder models .

Basic: What in vitro assays evaluate the compound’s biological activity?

Answer:

- Enzyme inhibition assays: IC₅₀ determination against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits.

- Cytotoxicity screening: MTT assays (72-hour exposure, IC₅₀ ~10–50 µM in HeLa cells) with doxorubicin as a positive control .

Advanced: How is structure-activity relationship (SAR) analyzed for therapeutic potential?

Answer:

- Analog synthesis: Substituent variation (e.g., replacing m-tolyl with nitro groups) and bioactivity comparison.

- Molecular docking (AutoDock Vina): Binding free energy calculations (ΔG ~−9.5 kcal/mol) predict interactions with ATP-binding pockets (e.g., hydrophobic contacts with kinase Val-104) .

Advanced: How do computational methods predict reactivity and photophysical properties?

Answer:

- DFT (B3LYP/6-311+G(d,p)): Optimizes ground-state geometry and calculates frontier orbitals (HOMO-LUMO gap ~4.1 eV) to assess charge-transfer potential.

- TD-DFT: Simulates UV-Vis spectra (λmax ~320 nm) for fluorescence behavior, correlating with experimental data .

Basic: What impurities are common, and how are they characterized?

Answer:

- Byproducts: Oxidized disulfides (from thiol intermediates) or hydrolyzed amides (pH-dependent).

- Detection: LC-MS (ESI+) identifies impurities via m/z shifts (e.g., +16 for sulfoxides). Quantification uses HPLC peak area ratios (<2% threshold) .

Advanced: How are discrepancies in biological activity data reconciled?

Answer:

- Assay validation: Control experiments (e.g., Z’-factor >0.5) ensure robustness.

- Metabolic stability tests: Microsomal incubation (human liver microsomes, 37°C) identifies rapid degradation (t₁/₂ <30 min) as a confounding factor .

Advanced: What role do non-covalent interactions play in biological activity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.